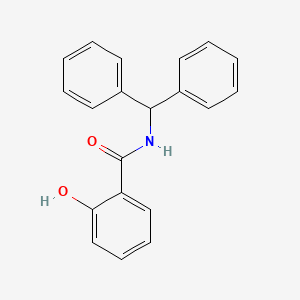

N-benzhydryl-2-hydroxybenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzhydryl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-18-14-8-7-13-17(18)20(23)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATNMPVYRILNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzhydryl-2-hydroxybenzamide: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzhydryl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds known for a wide range of biological activities, including antiviral and anti-inflammatory properties. The incorporation of the bulky benzhydryl group is anticipated to significantly influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its synthesis, predicted spectroscopic data, and the biological signaling pathways associated with its parent salicylamide scaffold. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust predictive framework for its characterization.

Molecular Structure

This compound consists of a salicylamide core N-substituted with a benzhydryl group. The structure features a hydroxyl group ortho to the amide functionality, which can participate in intramolecular hydrogen bonding.

Chemical Structure:

Synthesis

The synthesis of this compound can be achieved through the amidation of salicylic acid or its derivatives with benzhydrylamine. Several established methods for amide bond formation are applicable.[1]

Experimental Protocol: Synthesis via Acyl Chloride

A common and effective method involves the conversion of salicylic acid to salicyl-oyl chloride, followed by reaction with benzhydrylamine.

Step 1: Synthesis of Salicyloyl Chloride

Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Materials:

-

Salicylic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of salicylic acid in anhydrous DCM, a catalytic amount of DMF is added.

-

Thionyl chloride is added dropwise to the solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield crude salicyloyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The prepared salicyloyl chloride is then reacted with benzhydrylamine in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Salicyloyl chloride

-

Benzhydrylamine

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Benzhydrylamine and triethylamine are dissolved in anhydrous DCM.

-

The solution is cooled to 0 °C, and a solution of salicyloyl chloride in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the reaction mixture is washed with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Alternative Synthetic Route: Direct Amidation

Direct coupling of salicylic acid and benzhydrylamine can be achieved using coupling reagents.

Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃

A modern approach utilizes tris(2,2,2-trifluoroethyl) borate as an effective reagent for direct amidation.[2]

Materials:

-

Salicylic acid

-

Benzhydrylamine

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

-

Salicylic acid, benzhydrylamine, and B(OCH₂CF₃)₃ are combined in an anhydrous solvent.

-

The reaction mixture is heated, typically at 80 °C, for several hours.[2]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product can often be purified by simple filtration through a resin or by standard chromatographic techniques.[2]

Structure Elucidation: Spectroscopic Analysis

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicyl and benzhydryl moieties, the methine proton of the benzhydryl group, and the amide and hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | Ar-OH (intramolecular H-bond) |

| ~8.0 - 8.5 | d | 1H | NH |

| ~7.2 - 7.6 | m | 14H | Aromatic protons (benzhydryl and salicyl) |

| ~6.8 - 7.0 | m | 2H | Aromatic protons (salicyl) |

| ~6.5 | d | 1H | CH -N |

Predicted data is based on N-benzhydrylbenzamide[3] and typical shifts for salicylamides.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C =O (amide) |

| ~160 - 162 | C -OH (aromatic) |

| ~140 - 142 | Quaternary aromatic carbons (benzhydryl) |

| ~115 - 135 | Aromatic carbons |

| ~58 - 62 | C H-N |

Predicted data is based on general values for amides and aromatic compounds.[4]

Predicted FTIR Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H stretch (amide) |

| ~3000 - 3200 | Broad | O-H stretch (intramolecular H-bond) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~1630 - 1660 | Strong | C=O stretch (Amide I band) |

| ~1520 - 1550 | Strong | N-H bend (Amide II band) |

| ~1450, ~1500, ~1600 | Medium | Aromatic C=C stretches |

Predicted data is based on N-benzhydrylbenzamide[3] and general amide spectral data.[5]

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

| 303 | [M]⁺ (Molecular ion) |

| 167 | [C₆H₅CHC₆H₅]⁺ (Benzhydryl cation) - a prominent peak |

| 121 | [HOC₆H₄CO]⁺ (Salicyloyl cation) |

| 93 | [HOC₆H₄]⁺ (Phenoxy cation from salicylic moiety) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation predictions are based on typical amide fragmentation patterns.[6]

Biological Activity and Signaling Pathways

While specific biological data for this compound is unavailable, the salicylamide scaffold is known to possess significant biological activities, primarily antiviral and anti-inflammatory effects.[7][8] These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

Salicylamides can exert anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[8] Additionally, they can modulate inflammatory pathways by inhibiting transcription factors like NF-κB.[9][10]

Caption: Predicted anti-inflammatory signaling pathway.

Antiviral Signaling

Certain salicylamide derivatives, like niclosamide, have demonstrated broad-spectrum antiviral activity.[7] Their mechanisms of action can involve the modulation of various signaling pathways that are crucial for viral replication, such as Wnt/β-catenin, STAT3, and mTORC1.[7][11]

Caption: Potential antiviral signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. While direct experimental data is currently sparse, the provided protocols and predicted spectroscopic data, based on sound chemical principles and analogous compounds, offer a valuable resource for researchers. The exploration of its biological activities, guided by the known pharmacology of the salicylamide scaffold, opens avenues for its investigation as a potential therapeutic agent. Further experimental validation of the predicted data is crucial for the definitive characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-benzhydryl-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-benzhydryl-2-hydroxybenzamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental protocols in published literature for this specific compound, this document outlines two principal, chemically sound synthesis strategies. The methodologies presented are based on established and widely practiced reactions for the formation of analogous N-substituted benzamides.

The guide details proposed experimental protocols, presents key reaction parameters in a structured tabular format for ease of comparison, and includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, leading to two distinct forward synthesis pathways:

-

Pathway 1: Amide Bond Formation via Acylation. This approach involves the formation of the amide bond by reacting a salicylic acid derivative with benzhydrylamine. A highly effective method for this transformation is the reaction between an activated salicylic acid species, such as salicyl chloride, and benzhydrylamine.

-

Pathway 2: N-Alkylation of Salicylamide. This pathway entails the formation of the nitrogen-carbon bond through the alkylation of 2-hydroxybenzamide (salicylamide) with a reactive benzhydryl derivative, typically benzhydryl bromide.

The following sections provide detailed experimental protocols for each of these proposed pathways.

Pathway 1: Acylation of Benzhydrylamine with Salicyl Chloride

This pathway is a classic example of amide synthesis through the nucleophilic acyl substitution of an amine with an acyl chloride. The high reactivity of the acyl chloride allows for the reaction to proceed under relatively mild conditions.

Experimental Protocol

Materials:

-

Salicyl chloride

-

Benzhydrylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et3N) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add a tertiary amine base such as triethylamine or pyridine (1.1 to 1.5 equivalents). This base acts as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve salicyl chloride (1.0 to 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the salicyl chloride solution dropwise to the cooled benzhydrylamine solution over a period of 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Data Presentation

| Parameter | Description |

| Starting Materials | Salicyl chloride, Benzhydrylamine |

| Reagents | Triethylamine or Pyridine |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Work-up | Aqueous wash with HCl and NaHCO3 |

| Purification | Recrystallization |

Visualization of Pathway 1

Caption: Acylation of Benzhydrylamine with Salicyl Chloride.

Pathway 2: N-Alkylation of 2-Hydroxybenzamide with Benzhydryl Bromide

This synthetic route involves the nucleophilic substitution of bromide from benzhydryl bromide by the nitrogen atom of 2-hydroxybenzamide. The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

-

2-Hydroxybenzamide (Salicylamide)

-

Benzhydryl bromide

-

Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

-

A suitable base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

To a solution of 2-hydroxybenzamide (1.0 equivalent) in anhydrous dimethylformamide, add a base such as potassium carbonate (1.5 to 2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the amide anion.

-

Add a solution of benzhydryl bromide (1.0 to 1.1 equivalents) in anhydrous dimethylformamide dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC. The reaction time can vary from 4 to 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

| Parameter | Description |

| Starting Materials | 2-Hydroxybenzamide, Benzhydryl bromide |

| Reagents | Potassium carbonate or Sodium hydride |

| Solvent | Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Reaction Temperature | 50 - 80 °C |

| Reaction Time | 4 - 12 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Recrystallization |

Visualization of Pathway 2

Caption: N-Alkylation of 2-Hydroxybenzamide with Benzhydryl Bromide.

Conclusion

This technical guide has outlined two robust and plausible synthetic pathways for the preparation of this compound. While direct and detailed experimental data for this specific molecule is scarce in the public domain, the provided protocols are based on well-established and reliable chemical transformations. Pathway 1, the acylation of benzhydrylamine, is likely to be a high-yielding and straightforward approach. Pathway 2, the N-alkylation of salicylamide, offers an alternative route that may require more careful optimization of reaction conditions. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further investigation of this compound and its derivatives. It is recommended that small-scale trial reactions are conducted to optimize conditions such as temperature, reaction time, and stoichiometry for the highest possible yield and purity.

The Biological Landscape of N-benzhydryl-2-hydroxybenzamide Derivatives: A Technical Overview

A scarcity of specific research on N-benzhydryl-2-hydroxybenzamide derivatives necessitates a broader examination of structurally related compounds to infer their potential biological activities. While this technical guide aims to provide an in-depth overview, it is crucial to note that the majority of the available data pertains to the wider classes of N-substituted salicylamides and benzamides. The direct biological activities, experimental protocols, and signaling pathways of this compound derivatives remain a largely unexplored area of research.

The core structure, combining a salicylamide (2-hydroxybenzamide) moiety with a bulky N-benzhydryl group, suggests potential for a range of pharmacological effects, drawing from the known properties of its constituent parts. Salicylamides are known for their anti-inflammatory, analgesic, and antimicrobial properties, while the benzhydryl group is a common pharmacophore in centrally acting agents. This guide will synthesize the available information on closely related derivatives to provide a predictive framework for the biological potential of the N-benzhydryl subclass.

Synthesis of N-substituted Benzamide Derivatives

The general synthesis of N-substituted benzamide derivatives typically involves the acylation of a primary amine with a benzoic acid derivative. In the context of this compound, this would involve the reaction of 2-hydroxybenzoic acid (salicylic acid) or its activated form (e.g., acyl chloride) with benzhydrylamine.

A general synthetic protocol can be outlined as follows:

-

Activation of Carboxylic Acid: 2-hydroxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 2-hydroxybenzoyl chloride. This reaction is typically carried out in an inert solvent.

-

Acylation Reaction: The resulting acyl chloride is then reacted with benzhydrylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution yields the this compound product.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

The following diagram illustrates a generalized synthetic workflow for N-substituted benzamides.

Caption: General synthetic workflow for N-substituted benzamides.

Potential Biological Activities: An Inferential Analysis

Based on the biological activities reported for structurally similar N-substituted salicylamides and benzamides, the following areas of pharmacological interest are proposed for this compound derivatives.

Antimicrobial Activity

Benzamide and salicylamide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism often involves the disruption of cellular processes essential for microbial growth and survival.

Table 1: Antimicrobial Activity of Structurally Related Benzamide Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| N-Benzamide Derivatives | Bacillus subtilis | MIC | 6.25 µg/mL | [1] |

| N-Benzamide Derivatives | Escherichia coli | MIC | 3.12 µg/mL | [1] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [2][3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is often determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate growth medium to a specific cell density (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following diagram outlines the workflow for a typical MIC assay.

Caption: Workflow for a typical MIC assay.

Anti-inflammatory Activity

The salicylamide core is a well-known anti-inflammatory pharmacophore. Benzamide derivatives have also been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Structurally Related Benzamide Derivatives

| Compound Class | Assay | Activity Metric | Value | Reference |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Protease Inhibition Assay | IC₅₀ | 0.04–0.07 mg/mL | [2][3] |

| N-substituted Benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced TNF-α in mice | Inhibition | Dose-dependent | [4] |

Experimental Protocol: Protease Inhibition Assay

Protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit protein (protease) activity can be evaluated as a measure of its anti-inflammatory potential.

-

Reaction Mixture: A reaction mixture is prepared containing a protease (e.g., trypsin), a suitable buffer, and the test compound at various concentrations.

-

Incubation: The mixture is incubated for a specific period to allow for the enzymatic reaction to occur.

-

Substrate Addition: A substrate for the protease is added.

-

Measurement: The activity of the protease is measured, often by monitoring the change in absorbance of a chromogenic substrate.

-

Calculation of IC₅₀: The concentration of the test compound that inhibits 50% of the protease activity (IC₅₀) is calculated.

Anticancer Activity

Various benzamide derivatives have been explored as potential anticancer agents, with mechanisms including the inhibition of tubulin polymerization and the targeting of specific signaling pathways.

Table 3: Anticancer Activity of Structurally Related Benzamide and Benzhydryl Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Benzhydrylpiperazine Derivatives | HL-60 (Leukemia) | IC₅₀ | 16.80 µM | [5] |

| Benzhydrylpiperazine Derivatives | Z138 (Lymphoma) | IC₅₀ | 18.50 µM | [5] |

| Benzhydrylpiperazine Derivatives | DND-41 (Leukemia) | IC₅₀ | 19.20 µM | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Signaling Pathways: A Postulated Mechanism

While no specific signaling pathways have been elucidated for this compound derivatives, studies on other benzamides suggest potential interactions with key cellular pathways. For instance, some benzamides have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a benzamide derivative.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-benzyl-2-hydroxybenzamide

A comprehensive overview of the nomenclature, properties, synthesis, and biological context of N-benzyl-2-hydroxybenzamide, a compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of N-benzyl-2-hydroxybenzamide, a chemical entity of significant interest in medicinal chemistry and drug discovery. It has been noted that the query for "N-benzhydryl-2-hydroxybenzamide" did not yield a well-documented compound in scientific literature. It is highly probable that the intended compound of interest was N-benzyl-2-hydroxybenzamide, a closely related and extensively studied molecule. This guide will focus on the latter, while also clarifying the structural distinction between the "benzyl" and "benzhydryl" moieties.

Chemical Identity: IUPAC Name and Synonyms

The formal identification of a chemical compound is crucial for accurate scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for this purpose.

The IUPAC name for the compound is N-benzyl-2-hydroxybenzamide [1].

This compound is also known by a variety of synonyms in scientific literature and chemical databases. These include:

-

n-benzylsalicylamide[1]

-

Benzamide, 2-hydroxy-N-(phenylmethyl)-[1]

-

(2-hydroxyphenyl)-N-benzylcarboxamide[1]

-

2-Hydroxybenzamide-N-benzyl[1]

-

N-Benzyl-2-hydroxy-benzamide[1]

-

CHEMBL502767[1]

-

N-BENZYLSALICYLAMIDE[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-2-hydroxybenzamide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2][3] |

| Melting Point | 136 °C | [3] |

| Boiling Point (Predicted) | 450.7 ± 38.0 °C | [3] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [3] |

| XLogP3 | 2.8 | [1] |

| InChI | 1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | [1] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | [1] |

| CAS Number | 20919-36-2 | [1][2][3] |

Synthesis of N-benzyl-2-hydroxybenzamide

The synthesis of N-benzyl-2-hydroxybenzamide can be achieved through several methods. A common laboratory-scale synthesis involves the amidation of a salicylic acid derivative with benzylamine.

Experimental Protocol: Amidation of Salicylic Acid

This protocol is a generalized procedure based on common amidation reactions.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Benzylamine

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude salicyl chloride.

-

Amidation Reaction: Dissolve the crude salicyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool the benzylamine solution to 0 °C and add the salicyl chloride solution dropwise with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-benzyl-2-hydroxybenzamide.

Biological and Pharmacological Context

N-benzyl-2-hydroxybenzamide belongs to the broader class of benzamides, which are known to exhibit a wide range of pharmacological activities. Derivatives of N-benzylbenzamide have been investigated for their potential as modulators of various biological targets. For instance, some N-benzylbenzamide derivatives have been studied as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which could have implications for treating metabolic syndrome[4][5].

The biological activity of this compound is influenced by its ability to form intramolecular hydrogen bonds, which can affect its conformation and interaction with biological targets[6]. While specific signaling pathways for N-benzyl-2-hydroxybenzamide are not extensively detailed, its structural similarity to other pharmacologically active benzamides suggests potential for further investigation in drug discovery programs.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of N-benzyl-2-hydroxybenzamide.

Caption: A generalized workflow for the synthesis of N-benzyl-2-hydroxybenzamide.

Logical Relationship Diagram

This diagram clarifies the relationship between the user's query and the information provided in this guide.

Caption: Relationship between the user's query and the provided technical information.

References

- 1. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-BENZYL-2-HYDROXY-BENZAMIDE CAS#: 20919-36-2 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]

The Enduring Legacy of Salicylamide: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide, a historically significant analgesic and antipyretic agent, has undergone a remarkable scientific renaissance. Once overshadowed by other salicylates, its unique chemical scaffold has become the foundation for a new generation of potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of salicylamide and its derivatives, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways through which these compounds exert their effects. From its early synthesis to its modern applications in antiviral and anticancer research, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Discovery and Historical Development

The story of salicylamide is intrinsically linked to the broader history of salicylates, which began with the use of willow bark extracts for pain and fever relief for centuries. While the precise date and individual credited with the first synthesis of salicylamide are not definitively documented, its origins can be traced to the 19th century, a period of burgeoning organic chemistry.

A key early method for the preparation of salicylamides was the "salol reaction," first reported by M. Schopff in 1892.[1][2] This process involves the heating of phenyl salicylate ("salol") with an amine to form the corresponding salicylamide.

Despite its early discovery, salicylamide remained in the shadow of its more famous relative, acetylsalicylic acid (aspirin). It was "rediscovered" and reintroduced to the American pharmaceutical market in the early 1950s by the Chemo Puro Manufacturing Corporation as a safe alternative for individuals intolerant to aspirin.[1] For a period, it was a common component in over-the-counter pain relievers.[1]

The modern era of salicylamide research has shifted from its modest analgesic properties to the vast therapeutic potential of its derivatives. Scientists have modified the core salicylamide structure to create a diverse library of compounds with significant activities against a range of diseases, including viral infections and cancer.

Key Experimental Protocols

Historical Synthesis: The Salol Reaction

The "salol reaction" represents a foundational method for the synthesis of salicylamide and its derivatives. The following protocol is a generalized representation based on historical accounts and later adaptations.

Objective: To synthesize a salicylanilide derivative via the reaction of phenyl salicylate and an aniline.

Materials:

-

Phenyl salicylate ("Salol")

-

Substituted or unsubstituted aniline

-

High-boiling point aromatic diluent (e.g., 1,2,4-trichlorobenzene) (optional)

-

Ethanol (for recrystallization)

-

Ligroin (for washing)

Procedure:

-

A mixture of phenyl salicylate and at least a stoichiometric equivalent of the desired aniline is prepared. A high-boiling point aromatic diluent can be added to facilitate the reaction.

-

The reaction mixture is heated to a high temperature, often approaching or exceeding 200°C, for several hours. During this time, phenol is liberated.

-

Upon completion of the reaction, the mixture is allowed to cool, promoting the crystallization of the salicylanilide product.

-

The crystallized product is then washed with ligroin to remove impurities.

-

Optional recrystallization from ethanol can be performed to further purify the product.

Modern Synthesis of a Salicylanilide Derivative

The following protocol is an example of a more modern approach to the synthesis of a substituted salicylanilide, adapted from patented procedures.[3]

Objective: To synthesize 3'-trifluoromethyl-5-octanoylsalicylanilide.

Materials:

-

5-octanoyl phenyl salicylate

-

meta-trifluoromethylaniline

-

Ethanol

-

Concentrated hydrochloric acid (37%)

-

Petroleum ether

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen blanket, combine 50 g (0.147 mole) of 5-octanoyl phenyl salicylate and 29.8 g (0.185 mole) of meta-trifluoromethylaniline.

-

Heat the mixture to 200-205°C for 2 hours.

-

Lower the temperature to approximately 100°C and add about 80 ml of ethanol to dissolve the reaction mixture.

-

Slowly add a solution of 10 ml of concentrated hydrochloric acid in 10 ml of water to the reaction vessel with vigorous stirring.

-

Reflux the reaction mixture at approximately 80°C for 15 minutes.

-

Add 25 ml of water with vigorous stirring to precipitate the yellow solid product.

-

Recover the solid product by filtration and wash with water.

-

After drying, stir the solid product with approximately 225 ml of petroleum ether and filter again to yield the purified 3'-trifluoromethyl-5-octanoylsalicylanilide.

Quantitative Data on Biological Activity

The therapeutic potential of salicylamide derivatives is underscored by their potent biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antiviral Activity of Salicylamide Derivatives Against HBV

| Compound | Inhibition of HBV DNA Replication (%) at 10 µM | IC50 (µM) | Selectivity Index (SI) | Reference |

| Niclosamide | - | 2.07 | - | [4] |

| Compound 13 (4'-I acetyl prodrug) | 59.8 ± 1.2 | - | - | [4] |

| Compound 41 (4'-Br) | ~60 | 1.18 | - | [4] |

| Compound 45 | - | 0.89 | - | [4] |

| Compound 47 | - | 0.93 | - | [4] |

| Compound 50 | - | 0.52 | 20.1 | [4][5] |

| Compound 56 (3,5-dibromo) | - | 0.47 | 17.6 | [4][5] |

| Compound 57 (3,5-diI) | 82 (at 10 µM) | 0.65 | - | [4] |

Table 2: Antiviral Activity of Salicylamide Derivatives Against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Niclosamide | SARS-CoV-2 | - | sub-micromolar | [6] |

| Nitazoxanide | MERS-CoV | - | ~3 | [6] |

| Nitazoxanide | SARS-CoV-2 | - | ~3 | [6] |

| Compound 10 | SARS-CoV-2 | - | 0.057 | [6] |

| Compound 11 | SARS-CoV-2 | - | 0.39 | [6] |

| Compound 12 | SARS-CoV-2 | - | 0.49 | [6] |

| Compound 13 | SARS-CoV-2 | - | 0.74 | [6] |

Table 3: Anticancer Activity of Salicylamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| SF-1-121 | Stat3-dependent | 43 (EMSA), 50 (FP) | [7] |

| SF-1-066 | Stat3-dependent | 35 (EMSA), 20 (FP) | [7] |

| SF-1-083 | Stat3-dependent | 95 (EMSA) | [7] |

| SF-1-087 | Stat3-dependent | 115 (EMSA) | [7] |

| Compound 1b | MCF-7 (ER+) | Reduced viability to 74.01% at 50 nM | [8] |

Signaling Pathways and Mechanisms of Action

Salicylamide derivatives exert their therapeutic effects by modulating a variety of critical cellular signaling pathways. This section details the key pathways and illustrates them using Graphviz diagrams.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain salicylamide derivatives, such as niclosamide, have been shown to inhibit this pathway.[4][9]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of salicylamide derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Salicylamide-based small molecules have been developed as STAT3 dimerization inhibitors.[7][10]

Caption: STAT3 signaling pathway and inhibition by salicylamide derivatives.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses. Its aberrant activation is implicated in various inflammatory diseases and cancers. Salicylates have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[11][12]

Caption: NF-κB signaling pathway and its inhibition by salicylamide derivatives.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTORC1 pathway is a common feature of many cancers. Niclosamide, a salicylamide derivative, is known to modulate mTORC1 signaling.[4][9]

Caption: mTORC1 signaling pathway and its modulation by salicylamide derivatives.

Experimental Workflow: High-Throughput Screening for Antiviral Salicylamide Derivatives

The discovery of novel salicylamide derivatives with therapeutic potential often begins with high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for an HTS campaign to identify antiviral compounds.

Caption: A typical high-throughput screening workflow for antiviral drug discovery.

Conclusion

Salicylamide and its derivatives represent a compelling example of how a historical compound can be repurposed and re-engineered for modern therapeutic challenges. From its humble beginnings as a mild analgesic, the salicylamide scaffold has given rise to a new generation of molecules with potent and specific activities against a range of viruses and cancers. The ability of these compounds to modulate key signaling pathways, such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1, highlights their potential for targeted therapies. As research in this area continues, the development of novel salicylamide-based drugs holds significant promise for addressing unmet medical needs. This technical guide provides a foundational resource for researchers and drug development professionals seeking to build upon the rich history and promising future of salicylamide compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

Technical Note: Physicochemical Properties of N-benzhydryl-2-hydroxybenzamide

For the attention of: Researchers, scientists, and drug development professionals.

Initial searches for "N-benzhydryl-2-hydroxybenzamide" consistently yielded results for a similar but structurally distinct compound, N-benzyl-2-hydroxybenzamide. The key difference lies in the substituent on the amide nitrogen: a benzhydryl group [(C₆H₅)₂CH-] versus a benzyl group [C₆H₅CH₂-]. This structural variance results in different molecular weights and formulas.

Further investigation using the CAS number 94623-58-2, which has been associated with this compound, did not yield definitive physicochemical data from the accessed resources.

Data Summary

A conclusive molecular weight and formula for this compound cannot be provided based on the conducted searches.

For the purpose of differentiation, the properties of the frequently misidentified compound, N-benzyl-2-hydroxybenzamide, are presented below.

| Property | Value |

| Compound Name | N-benzyl-2-hydroxybenzamide |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

It is crucial for researchers to ensure they are working with the correct compound information to maintain the integrity of their experimental design and results. Due to the lack of available data for this compound, it is recommended that researchers sourcing this compound verify its identity and properties through independent analytical methods.

This technical guide provides a comprehensive overview of N-benzhydryl-2-hydroxybenzamide and the wider class of benzamide derivatives for researchers, scientists, and drug development professionals. While specific biological data for this compound is limited in publicly available literature, this document extrapolates potential research avenues and methodologies based on structurally related and well-studied benzamides.

Introduction to Benzamides

Benzamides are a versatile class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. These activities include, but are not limited to, antimicrobial, analgesic, anticancer, antipsychotic, and anti-inflammatory properties.[1] The therapeutic diversity of benzamides stems from the ability to readily modify their structure, allowing for the fine-tuning of their biological targets and pharmacokinetic profiles.

This compound, also known as N-benzylsalicylamide, belongs to the 2-hydroxybenzamide (salicylamide) family.[2][3] Salicylamide itself has a history as a non-prescription analgesic and antipyretic, functioning through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The addition of the bulky benzhydryl group to the amide nitrogen of the salicylamide core in this compound suggests potential for novel biological activities and target interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| IUPAC Name | N-benzyl-2-hydroxybenzamide | [2] |

| CAS Number | 20919-36-2 | [6] |

| Appearance | Solid | |

| InChIKey | FVJQVTFCHRSIMH-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | [2] |

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives, including this compound, typically involves the acylation of an amine with a benzoic acid derivative. A general and widely applicable method is the reaction of a substituted benzoic acid with an amine in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.

General Experimental Protocol for the Synthesis of N-Aryl/Alkyl-2-hydroxybenzamides

This protocol is adapted from the synthesis of N-benzoyl-2-hydroxybenzamides.[7]

Materials:

-

Salicylamide (2-hydroxybenzamide)

-

Substituted benzoyl chloride (or other acyl chloride)

-

Pyridine (anhydrous)

-

Appropriate solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)

Procedure:

-

Dissolve salicylamide in anhydrous pyridine at room temperature.

-

Slowly add the desired acyl chloride to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water.

-

Purify the crude product by crystallization from a suitable solvent to obtain the pure N-acyl-2-hydroxybenzamide.

Potential Pharmacological Activities and Research Directions

Based on the activities of related benzamide compounds, several research avenues can be explored for this compound.

Antimicrobial Activity

Numerous benzamide derivatives have demonstrated significant antimicrobial and antifungal activities.[8] The mechanism of action often involves the disruption of microbial cellular processes.

Potential Research:

-

Screening this compound against a panel of pathogenic bacteria and fungi.

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Enzyme Inhibition

Benzamides are known to inhibit various enzymes, playing roles in different disease pathologies.

-

Cholinesterase Inhibition: Some benzamides act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[9][10]

-

Glucokinase Activation: Certain benzamide derivatives have been identified as glucokinase activators, which are of interest in the treatment of type 2 diabetes.[11]

Potential Research:

-

In vitro assays to determine the inhibitory activity of this compound against AChE and BuChE.

-

Evaluation of its potential as a glucokinase activator.

A generalized workflow for screening novel benzamide derivatives is depicted below.

Postulated Mechanism of Action: Enzyme Inhibition

While the specific mechanism of action for this compound is unknown, a plausible hypothesis based on related compounds is the inhibition of a key enzyme. The following diagram illustrates a generalized enzyme inhibition pathway.

Experimental Protocols for Biological Evaluation

Cholinesterase Inhibition Assay (Adapted from Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant benzamide family. While direct biological data is scarce, the extensive research on related salicylamides and other benzamide derivatives provides a solid foundation for future investigation. Its unique structural features may confer novel biological activities, particularly in the areas of antimicrobial action and enzyme inhibition. The experimental protocols and research workflows outlined in this guide offer a systematic approach to unlocking the therapeutic potential of this compound and other novel benzamide compounds. Further research into this and related molecules holds considerable promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Research on Salicylanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicylanilide derivatives, a class of compounds characterized by a core structure of salicylic acid and an aniline moiety, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Initially recognized for their anthelmintic properties, extensive research has unveiled their potential as antibacterial, antifungal, antiviral, and anticancer agents.[2][3] This technical guide provides an in-depth overview of the fundamental research on salicylanilide derivatives, focusing on their synthesis, mechanisms of action, and relevant quantitative data to support further investigation and drug development.

Synthesis of Salicylanilide Derivatives

The synthesis of salicylanilide derivatives can be achieved through various methods, with microwave-assisted synthesis being a notable eco-friendly approach offering higher yields and reduced solvent usage.[4] A general synthetic pathway involves the reaction of substituted salicylic acids with substituted anilines.

General Experimental Protocol for Microwave-Assisted Synthesis

This protocol is a generalized representation based on methodologies described in the literature.[4]

Materials:

-

Substituted salicylic acid

-

Substituted aniline

-

Phosphorus trichloride (PCl₃) or other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC)[2][5]

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), xylene)[2]

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, dissolve the substituted salicylic acid and the corresponding substituted aniline in an appropriate anhydrous solvent.

-

Add the coupling agent (e.g., PCl₃) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and time. These parameters need to be optimized for specific substrates.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

-

Characterization of the synthesized compounds is typically performed using techniques like FTIR, ¹H NMR, and ¹³C NMR to confirm the structure.[4]

A more recent and efficient approach involves the denitrogenative sulfonylation of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids, which is operationally simple and provides good to high yields of salicylanilide sulfonates.[6]

Mechanisms of Action

Salicylanilide derivatives exhibit a diverse range of mechanisms of action, contributing to their broad biological activities.

Antimicrobial Activity

The primary antimicrobial mechanism of salicylanilides involves the uncoupling of the electron transport chain, which dissipates the proton motive force (PMF) across the bacterial membrane.[7][8] This leads to a decrease in ATP production and an increase in oxygen consumption, ultimately inhibiting bacterial growth.[7][8]

In Gram-negative bacteria, the outer membrane and efflux pumps, such as the TolC-mediated efflux system, present significant barriers to salicylanilide activity.[7][8] However, when combined with TolC inhibitors or outer membrane disruptors, the efficacy of salicylanilides against Gram-negative pathogens is significantly enhanced.[7][8]

Anticancer Activity

The anticancer properties of salicylanilides are multifaceted and involve the modulation of several key signaling pathways.[9][10][11]

-

STAT3 Signaling: Salicylanilides, such as niclosamide, have been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and apoptosis.[12] This inhibition can occur by reducing the levels of phosphorylated STAT3 (p-STAT3) and suppressing its translocation into the nucleus.[12]

-

Wnt/β-catenin Signaling: Niclosamide has also been reported to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[2]

-

mTOR Signaling: Some salicylanilide derivatives can downregulate the mTOR signaling pathway, which is often hyperactivated in cancer.[10] This can be mediated by increased oxidative stress or mitochondrial uncoupling.[10]

-

Notch Signaling: The Notch signaling pathway, which plays a role in oncogenesis, can also be downregulated by salicylanilides like niclosamide.[10]

-

EGFR Tyrosine Kinase Inhibition: Salicylanilides have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for binding at the catalytic domain.[9]

-

Induction of Autophagy: Certain salicylanilide derivatives can induce autophagy, leading to cell death in various cancer cell lines.[2]

Quantitative Data on Biological Activity

The biological activity of salicylanilide derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) for antimicrobial activity and their half-maximal inhibitory concentration (IC50) for anticancer and other activities.

Antibacterial Activity

Salicylanilide derivatives generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[4]

| Compound/Derivative | Target Organism | MIC (µM) | Reference |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | [4] |

| N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | ≥ 0.5 mg/mL | [4] |

| Salicylanilide 4-(trifluoromethyl) benzoates | Gram-positive bacteria | > 0.49 | [4] |

| Salicylanilide diethyl phosphates | Gram-positive bacteria | > 1.95 | [4] |

| (S)-2-(4-bromophenylcarbamoyl)-5-chlorophenyl 2-acetamido-3-phenylpropanoate | Gram-positive bacteria | 0.98 - 31.25 | [4] |

| (S)-4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenyl propanoate | Gram-positive bacteria | 0.98 - 31.25 | [4] |

| Salicylanilide N,N-disubstituted thiocarbamates | Mycobacterium spp. | from 4 | [13] |

| Salicylanilide N,N-disubstituted carbamates | Mycobacterium spp. | from 16 | [13] |

| Salicylanilide N,N-disubstituted thiocarbamates | Gram-positive bacteria | from 0.49 | [13] |

| 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) | Staphylococcus aureus | 0.070 - 8.95 | [14] |

| 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f) | Staphylococcus aureus | 0.070 - 8.95 | [14] |

| Diamide derivatives | Enterococcus spp. | 4.66 - 35.8 | [14] |

P2X1 Receptor Antagonism

Certain salicylanilide derivatives have been identified as potent antagonists of the P2X1 receptor, an ATP-gated ion channel.[15]

| Compound | IC50 (µM) | Reference |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 0.0192 | [15] |

| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | 0.0231 | [15] |

Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of newly synthesized salicylanilide derivatives typically follows a standardized workflow.

Conclusion

Salicylanilide derivatives represent a versatile class of compounds with significant therapeutic potential. Their diverse mechanisms of action against a range of microbial and cancer targets make them attractive candidates for further drug development. This guide has provided a foundational overview of their synthesis, mechanisms of action, and biological activities, supported by quantitative data and standardized experimental workflows. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles. structure-activity relationships to enhance potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]

- 5. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

- 10. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

The Therapeutic Potential of N-benzhydryl-2-hydroxybenzamide: A Technical Whitepaper for Drug Discovery Professionals

An In-depth Exploration of a Promising Benzamide Scaffold

Introduction

N-benzhydryl-2-hydroxybenzamide, a member of the versatile benzamide family of compounds, represents a compelling scaffold for therapeutic drug development. While specific research on this particular molecule is nascent, the extensive pharmacological activities associated with its core components—the benzamide and salicylamide moieties—provide a strong foundation for exploring its potential in various disease areas. This technical guide synthesizes the available data on this compound and related derivatives to illuminate its therapeutic promise for researchers, scientists, and drug development professionals.

The benzamide class of compounds is well-established for its broad spectrum of biological activities, with derivatives investigated for anti-inflammatory, anticancer, and neuroprotective applications.[1] The structural foundation of this compound is salicylamide (2-hydroxybenzamide), a compound with a history of use as an over-the-counter analgesic and antipyretic, similar to aspirin.[1] This historical context, combined with modern drug discovery efforts on related molecules, positions this compound as a molecule of significant interest.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This compound is a solid at room temperature with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem |

| Molecular Weight | 227.26 g/mol | PubChem |

| CAS Number | 20919-36-2 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | PubChem |

| InChI | 1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | PubChem |

| InChIKey | FVJQVTFCHRSIMH-UHFFFAOYSA-N | PubChem |

Therapeutic Potential and Postulated Mechanisms of Action

While direct biological studies on this compound are limited, its structural components suggest several potential therapeutic applications and mechanisms of action.

Anti-inflammatory and Analgesic Potential

The salicylamide core of this compound strongly suggests potential anti-inflammatory and analgesic properties. Salicylamide itself is known to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling pathways. The addition of the benzhydryl group may modulate this activity, potentially enhancing potency or altering selectivity.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

Numerous benzamide derivatives have demonstrated potent antitumor activities.[2] One established mechanism for N-benzylbenzamide derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[2] This leads to cell cycle arrest and apoptosis in cancer cells. The benzhydryl group in this compound may confer a unique binding affinity to the colchicine binding site on tubulin, making it a candidate for anticancer drug development.

Another potential anticancer mechanism for benzamides involves the inhibition of NF-kappaB, a transcription factor that plays a crucial role in inflammation and cancer progression.[3] Inhibition of NF-kappaB can suppress the production of inflammatory cytokines like TNF-alpha and induce apoptosis in tumor cells.[3]

Potential Anticancer Mechanisms Workflow

Caption: Potential workflows for anticancer activity.

Neuroprotective Potential

The benzamide scaffold is also associated with neuroprotective effects. While the precise mechanisms are diverse, they often involve modulation of neurotransmitter systems or protection against oxidative stress. Given that a thesis over two decades ago mentioned the synthesis of this compound as a potential central nervous system active agent, further investigation into its neurological effects is warranted.

Experimental Protocols

Due to the limited specific research on this compound, the following are generalized experimental protocols for assessing the therapeutic potential of novel benzamide derivatives, based on methodologies cited for related compounds.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer containing hematin and EDTA.

-

Substrate: Arachidonic acid.

-

Test Compound: this compound is dissolved in DMSO to various concentrations.

-

Procedure:

-

The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a set time and then terminated.

-

The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Assay: Cell Proliferation (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are used.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Test Compound: this compound is dissolved in DMSO and diluted in culture medium to various concentrations.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound or vehicle control for 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

General Experimental Workflow

Caption: A generalized workflow for preclinical evaluation.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for drug discovery. Based on the well-documented pharmacological activities of its parent benzamide and salicylamide structures, there is a strong rationale for investigating its therapeutic potential as an anti-inflammatory, anticancer, and potentially neuroprotective agent.

Future research should focus on the systematic biological evaluation of this compound. This includes comprehensive in vitro screening to identify its primary molecular targets and mechanisms of action, followed by in vivo studies in relevant disease models to assess its efficacy and safety profile. The synthesis and evaluation of analogs with modifications to the benzhydryl and salicylamide moieties could also lead to the discovery of compounds with enhanced potency and selectivity. The data presented in this whitepaper, though largely extrapolated from related compounds, provides a solid starting point for these future investigations.

References

- 1. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-benzhydryl-2-hydroxybenzamide: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-benzhydryl-2-hydroxybenzamide, a salicylamide derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines a detailed methodology for the preparation and characterization of this compound, targeting professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound is a member of the salicylamide class of compounds, which are known to exhibit a range of biological activities. Salicylamides, including N-substituted derivatives, have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the bulky benzhydryl group onto the amide nitrogen is hypothesized to influence the compound's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This protocol details a reliable method for the synthesis of this compound via the amidation of salicylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 69-72-7 |

| Benzhydrylamine | C₁₃H₁₃N | 183.25 | 91-00-9 |

| This compound | C₂₀H₁₇NO₂ | 303.36 | 94623-58-2[1] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of amide bond formation from a carboxylic acid and an amine using a coupling agent.

Materials:

-

Salicylic acid

-

Benzhydrylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Coupling Agent: To the stirred solution, add benzhydrylamine (1.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up:

-